
Dimefluthrin
Overview
Description
Dimefluthrin (CAS: 271241-14-6; molecular formula: C₁₉H₂₂F₄O₃; molecular weight: 374.37 g/mol) is a synthetic pyrethroid insecticide widely used in public health and agriculture due to its high efficacy against pests such as mosquitoes, flies, cockroaches, and moths . It is characterized by its high solubility in water (2,000 µg L⁻¹), which distinguishes it from other pyrethroids like λ-cyhalothrin (0.8 µg L⁻¹) and tefluthrin (20.0 µg L⁻¹) . This compound is noted for its rapid knockdown effect, low mammalian toxicity, and residual activity, making it a preferred choice for mosquito coils, indoor sprays, and agricultural pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimefluthrin is synthesized through a multi-step process involving the reaction of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of pyridine and tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification through column chromatography to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes the use of large-scale reactors, continuous extraction systems, and advanced purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Dimefluthrin primarily undergoes hydrolysis and oxidation reactions. As an ester compound, it is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of its corresponding alcohol and acid . Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidized products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Scientific Research Applications
Public Health Applications
Dimefluthrin is widely utilized in public health for vector control, especially in regions where mosquito-borne diseases such as malaria and dengue fever are prevalent. Its effectiveness is attributed to its rapid knockdown and insecticidal properties.
Vector Control
- Mechanism of Action : this compound acts on the nervous system of insects, leading to paralysis and death. It has been shown to be effective at low concentrations, making it a preferred choice for indoor residual spraying and mosquito coils.
- Usage Statistics : In China, this compound is extensively used in mosquito coils and aerosol formulations, contributing significantly to vector control programs aimed at reducing disease transmission rates .
Environmental Safety Concerns
While this compound is effective against pests, its impact on non-target species and ecosystems has raised concerns. Studies have indicated potential toxicity to aquatic organisms.
Ecotoxicological Studies
- A study evaluated the long-term effects of this compound on juvenile Acrossocheilus fasciatus, revealing significant weight loss and intestinal damage after exposure to low concentrations over 60 days. Gene expression analysis indicated disruptions in immune-related pathways .
- The findings highlight the need for careful monitoring of this compound's environmental impact, particularly in aquatic ecosystems where non-target species may be affected.
Neurodevelopmental Risks
Recent research has focused on the neurotoxic potential of this compound, particularly concerning vulnerable populations such as children.
Neurodevelopmental Studies
- A study using zebrafish larvae as a model indicated that this compound exposure led to impaired neurotransmitter transmission and altered locomotor behavior. This suggests potential risks for neurodevelopment in sensitive populations .
- The research emphasizes the necessity for further studies to assess the safety of this compound in residential settings, especially where children may be exposed .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications and effects of this compound:
Mechanism of Action
Dimefluthrin is part of the pyrethroid family, which includes other compounds such as d-allethrin, prallethrin, and momfluorothrin . Compared to these compounds, this compound exhibits higher knockdown efficacy and faster action against mosquitoes . Its unique structure, featuring a 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl group, contributes to its enhanced insecticidal activity .
Comparison with Similar Compounds
Comparison with Similar Pyrethroids
Chemical Properties and Solubility
Dimefluthrin’s high hydrophobicity (log octanol-water partition coefficient: ~5.5) and solubility in water set it apart from structurally related pyrethroids (Table 1). This property influences its environmental behavior, enabling faster dispersion in aquatic systems but also increasing the need for sensitive detection methods like stir bar sorptive extraction (SBSE) coupled with thermal desorption GC-MS .
Table 1: Physicochemical Properties of Selected Pyrethroids
Compound | Water Solubility (µg L⁻¹) | Molecular Weight (g/mol) | log Kow | Primary Use |
---|---|---|---|---|
This compound | 2,000 | 374.37 | ~5.5 | Household, public health |
λ-cyhalothrin | 0.8 | 449.85 | ~6.9 | Agricultural pest control |
α-cypermethrin | 4.0 | 416.30 | ~6.0 | Crop protection |
Tefluthrin | 20.0 | 418.70 | ~5.2 | Soil insecticides |
Deltamethrin | 0.002 | 505.21 | ~4.6 | Broad-spectrum pest control |
Efficacy and Potency
This compound demonstrates superior potency compared to first-generation pyrethroids. For example, in mosquito coils, a 0.03% this compound formulation achieves >85% mortality in Culex quinquefasciatus, slightly lower than 0.08% meperfluthrin (>90%) but at a significantly lower concentration . Its potency is 20-fold higher than D-trans-allethrin and prallethrin, enabling effective pest control at minimal dosages . Structural modifications, such as the introduction of a cyano group in momfluorothrin (a this compound derivative), further enhance knockdown efficacy against houseflies and cockroaches .
Toxicity Profile
Inhalation exposure increases uterine weight due to oxidative stress and cell membrane damage, suggesting teratogenic effects during gestation . In contrast, λ-cyhalothrin and deltamethrin exhibit higher acute toxicity to non-target species like fish (LC₅₀ < 1 µg L⁻¹) and bees, necessitating strict environmental monitoring .
Environmental Impact and Detection
This compound’s high solubility raises concerns about aquatic contamination, though its degradation kinetics remain understudied. Analytical methods like SBSE-TD-CGC/MS achieve detection limits of 1.0–200.0 ng L⁻¹ for this compound, outperforming traditional liquid-liquid extraction (LLE) . Older pyrethroids like tefluthrin and α-cypermethrin require less sensitive techniques due to their lower solubility and higher adsorption to sediments .
Biological Activity
Dimefluthrin is a synthetic pyrethroid insecticide widely used for controlling various pests, particularly mosquitoes. Its biological activity has been the subject of numerous studies, focusing on its effects on target and non-target organisms, mechanisms of action, and potential ecological implications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound exerts its insecticidal effects primarily through the modulation of sodium channels in the nervous system of insects. By prolonging the opening of these channels, this compound disrupts normal nerve impulse transmission, leading to paralysis and death in insects. This mechanism is similar to that of other pyrethroids but is characterized by enhanced knockdown activity, making it particularly effective against flying insects like mosquitoes .
Toxicological Studies
Aquatic Organisms
Recent studies have investigated the long-term effects of this compound on non-target aquatic species. For instance, a study on juvenile Acrossocheilus fasciatus revealed significant adverse effects after 60 days of exposure to this compound at concentrations of 0.8 μg/L and 4 μg/L. The findings indicated a notable decrease in body weight and alterations in intestinal morphology, with irregular villi observed. Additionally, gene expression analysis showed downregulation in immune-related genes and pathways associated with metabolism and immune response .
Teratogenic Effects
Research has also explored the teratogenic potential of this compound when inhaled by pregnant mice. A study using mosquito coils containing 0.031% this compound demonstrated that exposure during critical gestational periods led to reduced fetal viability, increased mortality rates, and observable fetal abnormalities such as hemorrhages. This study underscores the potential risks associated with household insecticides containing this compound during pregnancy .
Case Studies
-
Effects on Mosquito Populations
A study conducted in urban areas identified resistance patterns in Aedes albopictus populations against various insecticides, including this compound. Bioassays indicated that urban populations exhibited significantly lower mortality rates compared to rural counterparts, suggesting a developing resistance that could undermine the efficacy of this compound as a control agent . -
Histopathological Findings
Another research effort examined the histopathological effects of insect repellent exposure on lung tissue in animal models. Findings indicated that exposure to electric mats containing this compound contributed to cellular degeneration and thickening of pleural membranes, raising concerns about respiratory health impacts from prolonged exposure to this compound .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Dimefluthrin in environmental water samples?
- Methodological Answer : Use stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry (SBSE-TD-CGC/MS) for trace-level detection. This method achieves high sensitivity (LOD <0.5 µg L⁻¹) and a linear range of 0.1–100 µg L⁻¹, validated for pyrethroids like this compound. Compare results with liquid–liquid extraction (LLE) for cross-validation .
- Key Data : SBSE-TD-CGC/MS offers a preconcentration factor of 1,200× and RSD% <8%, outperforming older SPME/SPE methods .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Prioritize solubility (2,000 µg L⁻¹ in water) and logP (high hydrophobicity) to optimize extraction protocols. These properties influence partitioning in environmental matrices and require adjustments in solvent selection (e.g., PDMS-coated stir bars for SBSE) .
- Key Data : this compound’s molecular formula (C₁₉H₂₂F₄O₃) and purity (>95% HPLC) are essential for calibration standards .
Q. How can researchers ensure the stability of this compound in laboratory storage?
- Methodological Answer : Store at 4°C in amber glass vials to prevent photodegradation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and validate stability via LC-MS/MS .
Advanced Research Questions
Q. How can methodological discrepancies in this compound detection be resolved when comparing SBSE-TD-CGC/MS with traditional LLE?
- Methodological Answer : Perform matrix-matched calibration and spike-recovery tests (80–120% recovery threshold) to address matrix effects. Use isotopic-labeled internal standards (e.g., D₆-Dimefluthrin) to correct for signal suppression/enhancement in SBSE .
- Data Contradiction Note : Earlier studies lacked SBSE data for this compound, requiring fresh validation against current instrumentation .
Q. What experimental strategies improve the sensitivity of this compound detection in complex biological matrices (e.g., soil or plant tissues)?
- Methodological Answer : Combine QuEChERS extraction with SBSE-TD-CGC/MS. Optimize pH (6–7) and salt content (NaCl 10% w/v) to enhance partitioning efficiency. Validate via inter-laboratory reproducibility tests (RSD% <15%) .
Q. How do researchers address the environmental toxicity of this compound while designing ecotoxicological studies?
- Methodological Answer : Use OECD/EPA guidelines for acute toxicity assays (e.g., Daphnia magna LC₅₀ tests). Monitor sublethal effects (e.g., enzyme inhibition in fish) at concentrations ≤0.1 µg L⁻¹, aligning with regulatory thresholds .
Q. Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) with bootstrapping (1,000 iterations) to calculate LC₅₀/EC₅₀ values. Use ANOVA to compare treatment groups, ensuring p <0.05 significance .
Q. How can researchers validate the absence of this compound degradation products in long-term stability studies?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with suspect screening (e.g., m/z 375.1 → 335.0 fragmentation). Compare with synthetic degradation standards (e.g., hydrolyzed metabolites) .
Q. Experimental Design Tables
Parameter | SBSE-TD-CGC/MS | LLE-GC/MS |
---|---|---|
LOD (µg L⁻¹) | 0.1 | 2.0 |
Recovery (%) | 92–108 | 75–90 |
Preconcentration Factor | 1,200× | 50× |
RSD% (n=5) | <8 | <15 |
Data adapted from Open Chemistry 2020 . |
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCJRMYMAMSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058043 | |
Record name | Dimefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271241-14-6 | |
Record name | Dimefluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMEFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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